Tert-butyl 4-benzyl-3-oxopiperazine-1-carboxylate

Description

Historical Context and Development

The compound tert-butyl 4-benzyl-3-oxopiperazine-1-carboxylate (CAS: 78551-60-7) emerged as a structurally significant piperazine derivative in the late 20th century, coinciding with advancements in heterocyclic chemistry and protective group strategies. Its development is rooted in the broader exploration of piperazine-based scaffolds, which gained momentum due to their pharmacological relevance. Early synthetic routes for related oxopiperazines were documented in patents such as CN110734393B (2019), which detailed methods for preparing N-benzyl-3-oxopiperidine derivatives as intermediates for fluoroquinolone antibiotics like balofloxacin. The tert-butoxycarbonyl (Boc) group, introduced to enhance solubility and stability during synthesis, became a cornerstone in peptide and heterocycle chemistry by the 1980s. By the 2000s, this compound’s utility expanded into asymmetric catalysis and drug discovery, particularly in constructing chiral piperazin-2-ones for central nervous system (CNS) therapeutics.

Nomenclature and Classification Systems

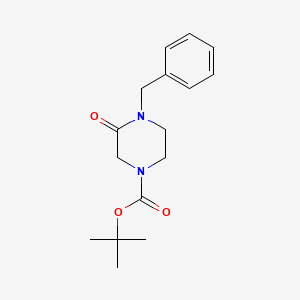

The systematic IUPAC name, This compound , reflects its structural features:

- Piperazine core : A six-membered ring with two nitrogen atoms at positions 1 and 4.

- 3-Oxo group : A ketone at position 3, classifying it as a piperazin-2-one derivative.

- Benzyl substituent : A phenylmethyl group at position 4.

- Boc protecting group : A tert-butoxycarbonyl moiety at position 1.

Alternative nomenclature includes 1-(tert-butoxycarbonyl)-4-benzylpiperazin-2-one and 1-Piperazinecarboxylic acid, 3-oxo-4-(phenylmethyl)-, 1,1-dimethylethyl ester. The compound falls under the broader category of N-protected piperazinones, a subclass of heterocyclic amines with applications in medicinal and synthetic chemistry.

Structural Position within Piperazine Derivatives

Piperazine derivatives are classified by substitution patterns and functional groups. This compound occupies a unique niche due to:

- Boc Protection : The tert-butoxycarbonyl group at N1 shields the amine during synthetic steps, enabling selective reactions at other sites.

- Benzyl Group : The 4-benzyl substituent introduces steric bulk and aromaticity, influencing conformational flexibility and intermolecular interactions.

- Ketone Functionality : The 3-oxo group enhances electrophilic character, making the compound a precursor for Schiff base formations or reductions.

Comparatively, simpler analogs like piperazine (C₄H₁₀N₂) lack such functionalization, while derivatives such as tert-butyl 4-(4-(trifluoromethyl)benzyl)piperazine-1-carboxylate () replace the benzyl group with fluorinated aryl moieties for enhanced metabolic stability.

Research Significance in Heterocyclic Chemistry

This compound’s importance stems from three intersecting domains:

- Synthetic Versatility : The Boc group facilitates multi-step syntheses, as seen in the preparation of balofloxacin intermediates. Its removal under acidic conditions (e.g., HCl/dioxane) regenerates the free amine for further functionalization.

- Chiral Building Block : Asymmetric hydrogenation of pyrazin-2-ols using palladium catalysts yields enantiomerically enriched piperazin-2-ones, critical for CNS drug candidates.

- Pharmacophore Mimicry : The oxopiperazine core mimics peptide turn structures, enabling its use in protease inhibitors and kinase modulators.

Properties

IUPAC Name |

tert-butyl 4-benzyl-3-oxopiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-10-9-17(14(19)12-18)11-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTBBDCMPKZSOMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(=O)C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70447408 | |

| Record name | AG-H-15115 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78551-60-7 | |

| Record name | 1,1-Dimethylethyl 3-oxo-4-(phenylmethyl)-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78551-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AG-H-15115 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods of Tert-butyl 4-benzyl-3-oxopiperazine-1-carboxylate

General Synthetic Strategy

The predominant synthetic approach involves starting from tert-butyl 3-oxopiperazine-1-carboxylate as the core scaffold. The key step is the selective benzylation at the 4-position of the piperazinone ring via lithiation followed by electrophilic substitution with benzoyl or benzyl derivatives.

Detailed Stepwise Preparation Procedure

Lithiation and Electrophilic Benzoylation

- Starting material: tert-butyl 3-oxopiperazine-1-carboxylate

- Solvent: Anhydrous tetrahydrofuran (THF)

- Conditions: Reaction performed at −78 °C under inert atmosphere (argon or nitrogen) to avoid moisture and oxygen interference.

- Reagents:

- n-Butyllithium (nBuLi), 1.1 equivalents, added dropwise to generate the lithio intermediate.

- Benzoyl chloride, 1.2 equivalents, added dropwise to introduce the benzoyl group at the 4-position.

- Reaction time: Stirring at −78 °C for 2.5 hours.

- Quenching: Saturated aqueous ammonium chloride solution.

- Workup: Extraction with ethyl acetate, drying over anhydrous sodium sulfate, concentration under reduced pressure.

- Purification: Silica gel flash column chromatography using gradient elution (10% to 20% ethyl acetate in hexanes).

- Yield: Approximately 42% isolated yield of tert-butyl 4-benzoyl-3-oxopiperazine-1-carboxylate as a white solid.

This method is adapted from the procedure reported by Sun, Hess, and Stoltz et al., which is a reliable and reproducible protocol for synthesizing protected ketopiperazines.

Conversion of Benzoyl to Benzyl Derivative

The benzyl substitution at the 4-position can be achieved by reduction of the benzoyl group or by direct benzylation methods:

- Reduction approach: The ketone group on the benzoyl moiety can be selectively reduced to the corresponding benzyl alcohol and then converted to the benzyl group via standard organic transformations.

- Direct benzylation: Alternatively, nucleophilic substitution with benzyl halides under basic conditions can be employed.

However, detailed specific procedures for direct benzylation of tert-butyl 3-oxopiperazine-1-carboxylate are less documented in open literature, indicating the reduction route from benzoyl intermediates is the more common synthetic path.

Alternative Preparation Notes and Formulation

- Stock solution preparation: For biological or formulation purposes, this compound is typically dissolved in DMSO, with further dilution in PEG300, Tween 80, or corn oil for in vivo studies. Physical methods such as vortexing, ultrasound, or hot water bath aid dissolution.

- Purity and characterization: The product is confirmed by NMR spectroscopy (1H and 13C), mass spectrometry, and comparison with literature data.

Summary Table of Key Preparation Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Lithiation | n-Butyllithium (1.1 equiv) in THF | −78 °C | 10 min | — | Inert atmosphere, dry glassware |

| Electrophilic benzoylation | Benzoyl chloride (1.2 equiv) | −78 °C | 2.5 hours | — | Dropwise addition, orange to yellow solution |

| Quenching and extraction | Saturated NH4Cl, ethyl acetate extraction | Room temp | — | — | Multiple extractions for purity |

| Purification | Silica gel chromatography (EtOAc/hexanes) | Room temp | — | 42.1% | Gradient elution, white solid obtained |

| Characterization | NMR, MS | — | — | — | Confirm structure and purity |

Research Findings and Analysis

- The lithiation-electrophilic substitution method at low temperature ensures regioselective functionalization at the 4-position without affecting the carbamate protecting group.

- The use of nBuLi requires strict anhydrous and inert conditions to prevent side reactions.

- The moderate yield (~42%) reflects the sensitivity of the intermediate and the need for careful control of reaction parameters.

- Subsequent transformations to the benzyl derivative are feasible but require additional steps, often involving reduction or substitution.

- The compound’s solubility and formulation data indicate its suitability for biological assays, facilitated by common co-solvents and physical dissolution methods.

Scientific Research Applications

Tert-butyl 4-benzyl-3-oxopiperazine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of piperazine-based pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 4-benzyl-3-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecule .

Comparison with Similar Compounds

- Tert-butyl 3-oxopiperazine-1-carboxylate

- 1-Boc-piperazine

- Tert-butyl 4-(3-bromophenyl)-3-oxopiperazine-1-carboxylate

Comparison: Tert-butyl 4-benzyl-3-oxopiperazine-1-carboxylate is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .

Biological Activity

Tert-butyl 4-benzyl-3-oxopiperazine-1-carboxylate is a chemical compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This compound is characterized by a piperazine ring, which enhances its interaction with various biological targets, making it a subject of interest in drug discovery and development.

Chemical Structure

The molecular formula of this compound is with a molecular weight of approximately 290.36 g/mol. The structure includes a tert-butyl group, a benzyl group, and a carbonyl functional group, contributing to its lipophilicity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 290.36 g/mol |

| IUPAC Name | This compound |

| CAS Number | 78551-60-7 |

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, modulating the enzyme's function. Additionally, it may act as an agonist or antagonist at various receptors involved in critical signaling pathways.

Biological Activities

Research has highlighted several biological activities associated with this compound:

-

Antimicrobial Properties :

- This compound has been noted for its potential antimicrobial properties, particularly as a precursor in synthesizing oxazolidinone antimicrobials, which inhibit protein synthesis in gram-positive bacteria.

-

Anti-inflammatory Effects :

- Derivatives of this compound have shown promise in treating inflammatory diseases by acting on specific receptors like CCR2b.

- Enzyme Inhibition :

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study 1: Antimicrobial Activity

A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various strains of gram-positive bacteria. The mechanism involved inhibition of protein synthesis, suggesting its utility as a scaffold for developing new antimicrobials.

Study 2: Anti-inflammatory Activity

Research indicated that compounds derived from this compound could effectively modulate inflammatory responses by targeting CCR2b receptors. This finding supports the compound's potential use in therapies for chronic inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological properties of this compound. Variations in substituents on the piperazine ring and the presence of functional groups significantly influence the compound's biological activity.

| Substituent Variation | Effect on Activity |

|---|---|

| Benzyl Group | Enhances lipophilicity and receptor binding |

| Tert-butyl Group | Increases solubility and bioavailability |

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing tert-butyl 4-benzyl-3-oxopiperazine-1-carboxylate?

The synthesis typically involves multi-step functionalization of a piperazine core. A common route includes:

Core Formation : Reacting 4-benzylpiperazine with tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane or tetrahydrofuran) to introduce the tert-butyloxycarbonyl (Boc) protecting group .

Oxidation : Introducing the 3-oxo group via oxidation using reagents like pyridinium chlorochromate (PCC) or controlled ozonolysis, followed by workup to stabilize the ketone .

Purification : Silica gel chromatography or recrystallization to isolate the product, with purity verified by HPLC (>97%) and structural confirmation via H/C NMR .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : H NMR identifies proton environments (e.g., tert-butyl singlet at ~1.4 ppm, benzyl aromatic protons at 7.2–7.4 ppm). C NMR confirms carbonyl (C=O) and quaternary carbons .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>97% required for pharmacological studies) and detects impurities .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion ([M+H]) and fragmentation pattern .

Q. What are the common chemical modifications or derivatization reactions for this compound?

- Deprotection : Removing the Boc group with trifluoroacetic acid (TFA) to generate a free piperazine for further functionalization .

- Nucleophilic Substitution : Reacting the 3-oxo group with hydrazines or amines to form hydrazones or imines, useful in scaffold diversification .

- Cross-Coupling : Suzuki-Miyaura reactions on the benzyl group (if halogenated) to introduce aryl/heteroaryl substituents .

Advanced Research Questions

Q. How can researchers optimize reaction yields and purity during synthesis?

Key parameters include:

- Solvent Selection : Polar aprotic solvents (e.g., THF) enhance nucleophilicity in Boc protection, while dichloromethane minimizes side reactions .

- Temperature Control : Low temperatures (0–5°C) during oxidation steps prevent over-oxidation or decomposition .

- Catalyst Use : Palladium catalysts (e.g., Pd(PPh)) improve coupling efficiency in derivatization reactions .

Q. How should researchers address discrepancies in reported biological activity data?

- Assay Validation : Use standardized protocols (e.g., NIH guidelines for receptor binding assays) to minimize variability .

- Control Experiments : Include positive/negative controls (e.g., known agonists/antagonists) to contextualize activity .

- Batch Consistency : Ensure compound purity across batches via HPLC and NMR to rule out impurity-driven effects .

Q. What strategies are effective for studying the compound’s stability under varying storage conditions?

- Accelerated Stability Testing : Expose the compound to elevated temperatures (40°C) and humidity (75% RH) for 4 weeks, monitoring degradation via HPLC .

- Lyophilization : Freeze-drying under inert atmosphere (argon) to prevent hydrolysis of the Boc group .

- Additive Use : Antioxidants (e.g., BHT) in stock solutions to inhibit radical-mediated decomposition .

Q. How can computational methods enhance the understanding of this compound’s reactivity?

- Density Functional Theory (DFT) : Predicts sites of electrophilic/nucleophilic attack on the piperazine ring and benzyl group .

- Molecular Dynamics (MD) : Simulates binding interactions with biological targets (e.g., serotonin receptors) to guide SAR studies .

- Retrosynthetic Analysis : Tools like Synthia™ propose novel synthetic routes for analogs .

Methodological Best Practices

- Spectral Interpretation : Assign NMR peaks systematically using 2D experiments (COSY, HSQC) to resolve overlapping signals .

- Scale-Up Considerations : Transition from batch to flow chemistry for oxidation steps to improve safety and reproducibility .

- Biological Assay Design : Use primary cell lines (e.g., HEK293) transfected with target receptors to evaluate functional activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.